Cas no 220708-01-0 (2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-)

2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)- structure
220708-01-0 structure
Product name:2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-
CAS No:220708-01-0
MF:C10H9FO
MW:164.17626
MDL:MFCD12155665
CID:244003
PubChem ID:45090846

2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-
    • 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-(9CI)
    • 3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol, 97%
    • MFCD12155665
    • 3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol
    • AKOS010019545
    • 3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol
    • 220708-01-0
    • MDL: MFCD12155665
    • Inchi: InChI=1S/C10H9FO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7,12H,6H2,1H3
    • InChI Key: GDGXXOQVTJCWNT-UHFFFAOYSA-N
    • SMILES: OCC#CC1=CC=C(F)C(C)=C1

Computed Properties

  • Exact Mass: 164.06377
  • Monoisotopic Mass: 164.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)- PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB570612-1 g
3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol, 97%; .
220708-01-0 97%
1g
€1,338.30 2023-07-11
abcr
AB570612-1g
3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol, 97%; .
220708-01-0 97%
1g
€1285.20 2025-03-19
A2B Chem LLC
AF80838-5g
2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-(9CI)
220708-01-0 97%
5g
$2523.00 2024-04-20
A2B Chem LLC
AF80838-1g
2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-(9CI)
220708-01-0 97%
1g
$993.00 2024-04-20

2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)- Related Literature

Additional information on 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-

Introduction to 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl) and Its Applications in Modern Chemical Biology

2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl), with the CAS number 220708-01-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising characteristics for use in pharmaceutical research, agrochemical development, and material science. The presence of both a propynyl group and a fluoro-substituted aromatic ring makes it a versatile building block for synthesizing more complex molecules with tailored biological activities.

The propynyl group (−C≡CH) in 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl) contributes to its reactivity and potential utility in various synthetic pathways. Propynyl compounds are known for their ability to participate in diverse chemical reactions, including nucleophilic addition, metal-catalyzed coupling reactions, and polymerization processes. These reactions are fundamental to the development of novel materials and drugs, where precise molecular modifications can lead to enhanced efficacy and selectivity.

On the other hand, the fluoro-substituted aromatic ring (4-fluoro-3-methylphenyl) introduces additional layers of complexity and functionality. Fluorine atoms are widely recognized for their ability to modulate the electronic properties of molecules, influencing their metabolic stability, lipophilicity, and binding affinity to biological targets. In pharmaceutical applications, fluorinated aromatic compounds are often incorporated into drug candidates to improve their pharmacokinetic profiles. For instance, the presence of a fluorine atom can increase a molecule's resistance to enzymatic degradation, extending its half-life in the body and enhancing its therapeutic window.

The combination of these structural features in 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl) makes it an attractive candidate for further investigation in medicinal chemistry. Researchers have been exploring its potential as a precursor for synthesizing novel bioactive molecules. One area of particular interest is its utility in developing small-molecule inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

Recent studies have highlighted the role of propynyl-containing compounds in modulating enzyme activity. For example, propargyl alcohols have been shown to inhibit certain kinases by competing with natural substrates or by inducing conformational changes in the enzyme active site. The addition of a fluoro-substituent further enhances these interactions by improving binding affinity through dipole-dipole interactions and halogen bonding. This dual functionality makes 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl) a valuable scaffold for designing selective inhibitors.

In addition to its pharmaceutical applications, this compound has shown promise in material science. The propynyl group can serve as an anchor for polymerization reactions, leading to the development of novel polymers with specific properties. These polymers may find applications in coatings, adhesives, or even biodegradable materials. The fluoro-substituted aromatic ring can also contribute to the thermal stability and chemical resistance of these materials, making them suitable for harsh environments.

The synthesis of 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl) involves multi-step organic transformations that highlight the compound's synthetic versatility. One common approach involves the reaction of 4-fluoro-3-methylbenzaldehyde with sodium propargoxide under basic conditions, followed by reduction using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. This method leverages the electrophilic nature of the aldehyde group and the nucleophilic character of the propargoxide ion to form the desired product efficiently.

Advances in catalytic methods have also enabled more streamlined synthetic routes. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, can be employed to construct the carbon-carbon bonds present in 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl) with high precision. These methods often require milder reaction conditions and offer better regioselectivity compared to traditional synthetic approaches.

The analytical characterization of this compound is crucial for ensuring its purity and confirming its structure. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, including proton (¹H) and carbon (¹³C) NMR as well as two-dimensional NMR methods like heteronuclear single quantum coherence (HSQC) and correlation spectroscopy (COSY), provide detailed information about its molecular framework. Mass spectrometry (MS) is used for confirming the molecular weight and detecting any impurities.

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (GC/MS) are employed for purification and quantitative analysis. These techniques allow researchers to isolate 2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl) from reaction mixtures and determine its concentration with high accuracy.

The growing interest in fluorinated compounds has spurred innovation in synthetic methodologies tailored specifically for introducing fluorine atoms into organic molecules. Techniques such as electrophilic aromatic substitution or metal-mediated fluorination reactions have been refined over recent years to provide more efficient and sustainable routes for producing fluorinated aromatics like those found in 2-Propyn-1-ol, CAS no 220708–01–0.

In conclusion, 2-propyn - 1 - ol, 3 - ((4 - fluoro - 3 - methyl phenyl)) represents a fascinating compound with broad potential applications across multiple scientific disciplines. Its unique structural features make it an excellent candidate for further exploration in drug discovery, material science,and catalysis . As research continues,the full therapeutic promise of this molecule is expected to be realized,leading to new treatments for various diseasesand advancementsin industrial applications . The continued development of innovative synthetic strategies will further enhance our ability to harness its potential,making it an indispensable toolfor chemistsand biologists alike . p >

Recommended suppliers
Amadis Chemical Company Limited
(CAS:220708-01-0)2-Propyn-1-ol,3-(4-fluoro-3-methylphenyl)-
Purity:99%
Quantity:1g
Price ($):793.0